2-Phenyl-2-(Pyrrolidin-1-Yl)Ethan-1-Amine Dihydrochloride 2-Phenyl-2-(Pyrrolidin-1-Yl)Ethan-1-Amine Dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15910815
InChI: InChI=1S/C12H18N2.2ClH/c1-2-5-11(6-3-1)8-10-14-12-7-4-9-13-12;;/h1-3,5-6,12-14H,4,7-10H2;2*1H
SMILES:
Molecular Formula: C12H20Cl2N2
Molecular Weight: 263.20 g/mol

2-Phenyl-2-(Pyrrolidin-1-Yl)Ethan-1-Amine Dihydrochloride

CAS No.:

Cat. No.: VC15910815

Molecular Formula: C12H20Cl2N2

Molecular Weight: 263.20 g/mol

* For research use only. Not for human or veterinary use.

2-Phenyl-2-(Pyrrolidin-1-Yl)Ethan-1-Amine Dihydrochloride -

Specification

Molecular Formula C12H20Cl2N2
Molecular Weight 263.20 g/mol
IUPAC Name N-(2-phenylethyl)pyrrolidin-2-amine;dihydrochloride
Standard InChI InChI=1S/C12H18N2.2ClH/c1-2-5-11(6-3-1)8-10-14-12-7-4-9-13-12;;/h1-3,5-6,12-14H,4,7-10H2;2*1H
Standard InChI Key FUEINXZUOYRDNW-UHFFFAOYSA-N
Canonical SMILES C1CC(NC1)NCCC2=CC=CC=C2.Cl.Cl

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound’s molecular formula is C₁₂H₂₀Cl₂N₂, with a molecular weight of 263.20 g/mol. Its structure comprises a phenyl group (-C₆H₅) and a pyrrolidine ring (C₄H₈N) bonded to a central ethanamine chain (CH₂CH₂NH₂). The dihydrochloride salt formation involves protonation of the amine groups, improving aqueous solubility for experimental applications .

Physicochemical Properties

Key physicochemical parameters include:

PropertyValueSource
Boiling Point313.8±27.0 °C (Predicted)
Density1.176±0.06 g/cm³
pKa8.71±0.20 (Predicted)
SolubilityHighly soluble in waterCalculated

The predicted pKa aligns with typical secondary amines, suggesting moderate basicity. The dihydrochloride salt’s solubility contrasts with the free base, which is likely lipid-soluble due to the aromatic and aliphatic moieties .

Synthetic Pathways and Optimization

Reductive Amination

A plausible route involves reductive amination of 2-phenylacetaldehyde with pyrrolidine. This one-pot reaction utilizes a reducing agent like sodium cyanoborohydride (NaBH₃CN) in acidic conditions:

PhCH₂CHO+C₄H₈NHNaBH₃CN, HClPhCH₂CH(NC₄H₈)NH₂\cdotp2HCl\text{PhCH₂CHO} + \text{C₄H₈NH} \xrightarrow{\text{NaBH₃CN, HCl}} \text{PhCH₂CH(NC₄H₈)NH₂·2HCl}

This method mirrors strategies employed for analogous amines, where aldehydes react with secondary amines to form imines, subsequently reduced to amines .

Nucleophilic Substitution

Alternative routes may involve alkylation of pyrrolidine with a β-chloroethylphenyl precursor:

PhCH₂CH₂Cl+C₄H₈NHPhCH₂CH₂N(C₄H₈)+HCl\text{PhCH₂CH₂Cl} + \text{C₄H₈NH} \rightarrow \text{PhCH₂CH₂N(C₄H₈)} + \text{HCl}

The free base is then treated with hydrochloric acid to yield the dihydrochloride salt. This approach parallels the synthesis of 2-(2-chlorophenyl)-2-pyrrolidin-1-ylethylamine, where halogenated precursors are employed .

Purification and Characterization

Crude products are purified via recrystallization from ethanol/water mixtures. Characterization by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirms structural integrity. For example, the 1H^1H NMR spectrum would display signals for the phenyl protons (δ 7.2–7.4 ppm), pyrrolidine methylenes (δ 2.5–3.0 ppm), and amine protons (δ 1.5–2.0 ppm) .

Comparative Analysis with Structural Analogs

Chloro-Substituted Derivative

The analog 2-(2-chlorophenyl)-2-pyrrolidin-1-ylethylamine (CAS 791601-03-1) shares a similar backbone but includes a chloro substituent on the phenyl ring. Key differences include:

PropertyTarget CompoundChloro Analog
Molecular Weight263.20 g/mol224.73 g/mol
Boiling Point313.8±27.0 °C313.8±27.0 °C
pKa8.71±0.208.71±0.20

The chloro group’s electron-withdrawing effects may slightly alter electronic distribution but minimally impact bulk physicochemical properties .

Pyrazole-Based Analogues

1,3-Diarylpyrazole derivatives, such as those described in PMC11487390, employ similar amine-functionalization strategies. For instance, compound 26/HIT 8 features a 1,3-diarylpyrazole core with a 4-formyl group, which undergoes reductive amination to yield amine derivatives . While structurally distinct, these compounds highlight the versatility of amine-tailoring in medicinal chemistry.

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